3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde
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Overview
Description
3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde is an organic compound belonging to the bithiophene family. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of a methyl group at the 3’ position and a formyl group at the 3 position makes this compound unique. Bithiophenes are widely studied due to their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells .
Preparation Methods
The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde typically involves several steps:
Starting Material: The synthesis begins with 2,2’-bithiophene.
Methylation: The 3’ position of the bithiophene is methylated using a suitable methylating agent.
Formylation: The formyl group is introduced at the 3 position using a formylating agent such as Vilsmeier-Haack reagent.
Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted bithiophenes .
Scientific Research Applications
3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, including OLEDs and OFETs
Mechanism of Action
The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene rings can participate in π-π interactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde can be compared with other bithiophene derivatives:
2,2’-Bithiophene: Lacks the methyl and formyl groups, making it less reactive.
3,3’-Dimethyl-[2,2’-bithiophene]: Contains two methyl groups, altering its electronic properties.
3’-Formyl-[2,2’-bithiophene]: Contains only the formyl group, affecting its reactivity and applications
The unique combination of methyl and formyl groups in 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde provides distinct chemical and physical properties, making it valuable for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C10H8OS2 |
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Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8OS2/c1-7-2-4-12-9(7)10-8(6-11)3-5-13-10/h2-6H,1H3 |
InChI Key |
KSATXNSFMCHTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=C(C=CS2)C=O |
Origin of Product |
United States |
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